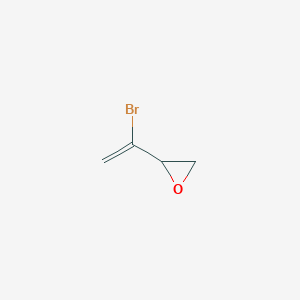
2-(1-Bromoethenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethenyl)oxirane typically involves the reaction of an alkyne with a brominating agent followed by an epoxidation step. One common method is the bromination of an alkyne to form a bromoalkene, which is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of metal catalysts in the bromination step and phase-transfer catalysts in the epoxidation step can improve the overall process .
化学反応の分析
Types of Reactions: 2-(1-Bromoethenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The strained oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxiranes or reduced to form alkenes or alcohols
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening reactions. For example, sulfuric acid or sodium hydroxide can be used as catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted oxiranes or bromoalkenes.
Ring-Opening Reactions: Formation of diols, halohydrins, or other functionalized compounds.
Oxidation and Reduction: Formation of corresponding oxiranes, alkenes, or alcohols
科学的研究の応用
2-(1-Bromoethenyl)oxirane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of 2-(1-Bromoethenyl)oxirane involves its high reactivity due to the strained oxirane ring and the presence of the bromoethenyl group. The compound can undergo nucleophilic attack, leading to ring-opening reactions and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects such as antimicrobial or anticancer activity .
類似化合物との比較
Ethylene Oxide: A simple oxirane with high reactivity and widespread industrial use.
Propylene Oxide: Another oxirane with applications in polymer production and as a chemical intermediate.
Epichlorohydrin: An oxirane with a chloro substituent, used in the production of epoxy resins and other chemicals.
Uniqueness of 2-(1-Bromoethenyl)oxirane: The presence of the bromoethenyl group in this compound makes it unique compared to other oxiranes. This functional group enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
6005-78-3 |
|---|---|
分子式 |
C4H5BrO |
分子量 |
148.99 g/mol |
IUPAC名 |
2-(1-bromoethenyl)oxirane |
InChI |
InChI=1S/C4H5BrO/c1-3(5)4-2-6-4/h4H,1-2H2 |
InChIキー |
WUIZGOGMNSTFKW-UHFFFAOYSA-N |
正規SMILES |
C=C(C1CO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



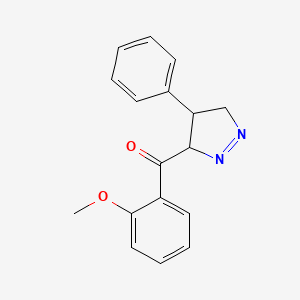

![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)
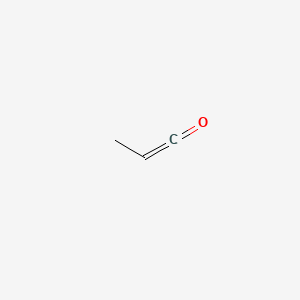
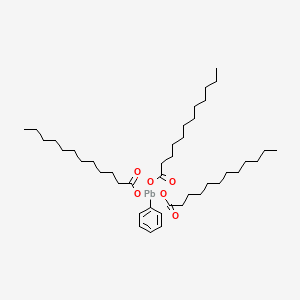
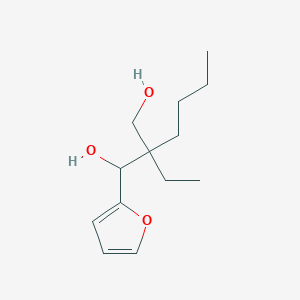
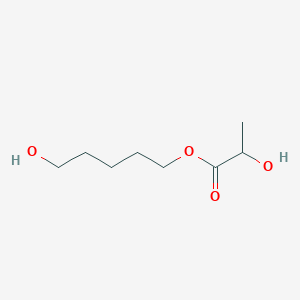

![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
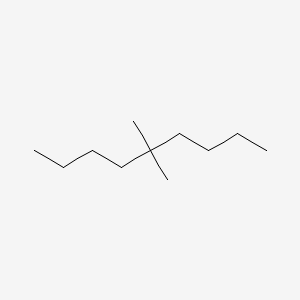
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
